Diethyl 1-amino-2-methylpropylphosphonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-diethoxyphosphoryl-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO3P/c1-5-11-13(10,12-6-2)8(9)7(3)4/h7-8H,5-6,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSMBCSSWVSVGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(C)C)N)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21162-32-3 | |
| Record name | Diethyl 1-amino-2-methylpropylphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021162323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Structure Activity Relationship Studies in Diethyl 1 Amino 2 Methylpropylphosphonate Derivatives
Influence of Ester Moiety on Biological Profile
The ester groups of α-aminophosphonates, such as the diethyl esters in the parent compound, play a significant role in their biological activity. These groups primarily influence the compound's solubility, membrane permeability, and susceptibility to hydrolysis by cellular esterases. The diester form often acts as a prodrug, facilitating passage across cell membranes. Once inside the cell, esterases can hydrolyze the ester groups to reveal the biologically active phosphonic acid. tandfonline.com
The nature of the ester group can significantly affect potency. Studies on various α-aminophosphonate derivatives have shown that modifying the ester moiety from dimethyl to diethyl or diphenyl can alter the biological profile. For instance, in a series of compounds designed as enzyme inhibitors, the size and lipophilicity of the ester group were found to be critical for fitting into the enzyme's active site. While specific data for Diethyl 1-amino-2-methylpropylphosphonate is part of a broader class of compounds, general findings indicate that bulkier ester groups can sometimes lead to decreased activity due to steric hindrance. Conversely, in other cases, increased lipophilicity might enhance cell uptake, leading to greater potency. nih.gov The location of ester groups can also have a significant effect on the ability of phosphonates to bind to their targets. nih.gov
| Ester Moiety Variation | General Effect on Activity | Rationale |
| Dimethyl | Often serves as a baseline for comparison. | Small size, moderate lipophilicity. |
| Diethyl | Generally shows good cell permeability and activity. | Increased lipophilicity compared to dimethyl, good balance for cell uptake. |
| Diphenyl | Can lead to increased or decreased activity. | Significantly increased lipophilicity may enhance uptake but bulky size can cause steric hindrance at the target site. |
| Diisopropyl | Variable effects, often studied for steric influence. | Bulky groups that can probe the size of an enzyme's active site. |
This table represents generalized trends observed in structure-activity relationship studies of α-aminophosphonates.
Impact of α-Carbon Substituents on Activity
The substituent at the α-carbon—the carbon atom bonded to both the amino and phosphonate (B1237965) groups—is a key determinant of biological specificity and potency. In this compound, this substituent is an isobutyl group (-CH2CH(CH3)2). This group mimics the side chain of the natural amino acid leucine (B10760876). As many aminophosphonates are designed as mimics of natural amino acids, the α-substituent is crucial for targeting enzymes that process these amino acids. tandfonline.comwikipedia.org
Research has demonstrated that both the size and nature of the α-substituent are critical. For example, replacing the isobutyl group with smaller alkyl chains (like methyl or ethyl, mimicking alanine (B10760859) or aminobutyric acid) or larger, more complex groups (like benzyl, mimicking phenylalanine) drastically alters the interaction with target enzymes. Studies on related compounds have shown that branched-chain substituents, such as the isobutyl group, can confer selectivity for certain enzymes. The optimal condition for high efficacy in some applications is a combination of short, branched aliphatic substituents and aromatic radicals. researchgate.net
| α-Carbon Substituent (R) | Corresponding Amino Acid | General Impact on Target Specificity |
| -H | Glycine | Simplest structure, often used as a baseline. |
| -CH₃ | Alanine | Targets enzymes processing small aliphatic amino acids. |
| -CH(CH₃)₂ | Valine | Targets enzymes recognizing branched-chain amino acids. |
| -CH₂CH(CH₃)₂ (Isobutyl) | Leucine | Targets enzymes recognizing branched-chain amino acids like leucine aminopeptidase. |
| -CH₂Ph (Benzyl) | Phenylalanine | Targets enzymes processing aromatic amino acids. |
This table illustrates how α-carbon substituents in aminophosphonates are designed to mimic natural amino acid side chains to achieve target specificity.
Stereochemical Determinants of Biological Efficacy
The α-carbon of this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers ((R) and (S) isomers). The three-dimensional arrangement of the substituents around this chiral center is often a critical factor in biological activity. acs.org Biological systems, particularly enzyme active sites, are themselves chiral and typically show a strong preference for one enantiomer over the other.
The biological activities of α-aminophosphonic acids are strongly dependent on the absolute configuration of the carbon adjacent to the phosphorus atom. acs.org For many α-aminophosphonate-based enzyme inhibitors, one enantiomer is significantly more potent than the other. For instance, in phosphonic acid analogues of dipeptides, the stereochemistry at the α-carbon dictates the precise orientation of the phosphonate group, which is essential for binding to the catalytic machinery of the target enzyme. Asymmetric synthesis methods are therefore crucial for obtaining enantiomerically pure compounds, allowing for the evaluation of the individual enantiomers and the identification of the more active stereoisomer (the eutomer). mdpi.comnih.gov
Development of Novel Bioisosteres and Analogues
Building on SAR studies, researchers have designed and synthesized novel analogues of this compound to improve its properties. This involves creating bioisosteres, where parts of the molecule are replaced with other chemical groups that retain similar physical or chemical properties, leading to comparable biological activity. rsc.orgresearchgate.netrsc.orgnih.gov
Design and Synthesis of α-Aminobisphosphonic Acid Analogues
A significant class of analogues are the α-aminobisphosphonic acids. In these compounds, the single phosphonate group is replaced by two phosphonate (or a mix of phosphonate and phosphinate) groups attached to the same α-carbon. rsc.orgresearchgate.net This modification dramatically increases the molecule's metal-chelating ability, a property leveraged in treatments for bone diseases. frontiersin.org
The synthesis of these compounds can be challenging, especially for unsymmetrical derivatives where two different phosphorus groups are introduced. rsc.org One common synthetic route is a variation of the Kabachnik-Fields reaction. mdpi.com Recent strategies have focused on one-pot reactions of α-ethoxy derivatives of phosphorus analogs of α-amino acids to produce unsymmetric bisphosphoric analogs in good yields. rsc.orgresearchgate.net These analogues are explored for their potential as therapeutics where strong bone affinity is desired. rsc.org
Exploration of Unsaturated Phosphonic Acid Derivatives
Another avenue of analogue development is the introduction of carbon-carbon double or triple bonds into the molecule's carbon skeleton, creating unsaturated derivatives. nih.gov For example, β,γ-unsaturated α-aminophosphonates are analogues of vinylglycines. researchgate.net The introduction of unsaturation can have several effects:
Conformational Rigidity: The double bond restricts the molecule's flexibility, which can lock it into a conformation that is more favorable for binding to a biological target.
Altered Metabolism: The unsaturated bond can change the metabolic stability of the compound.
New Chemical Reactivity: The double bond can serve as a chemical handle for further functionalization or for covalent interaction with a target.
Synthesis of these compounds can be achieved through various methods, including the aza-Wittig reaction of phosphazenes with β,γ-unsaturated α-ketophosphonates, followed by selective reduction. researchgate.net These derivatives have been investigated for a range of biological activities, including their potential as antiviral agents and enzyme inhibitors. nih.gov
Mechanistic Investigations of Enzyme Inhibition by Diethyl 1 Amino 2 Methylpropylphosphonate and Analogues
General Principles of Enzyme Inhibition by Phosphonates
Phosphonates are a class of organophosphorus compounds characterized by a stable carbon-to-phosphorus (P-C) bond, which makes them resistant to chemical and enzymatic hydrolysis compared to their phosphate (B84403) ester counterparts. researchgate.net This inherent stability is a key feature exploited in their role as enzyme inhibitors. The primary mechanisms through which phosphonates exert their inhibitory effects are rooted in their structural and electronic similarity to natural phosphates and the transition states of enzymatic reactions. researchgate.netnih.gov
Two fundamental principles govern their inhibitory action:
Isosteric Mimicry of Phosphates: By replacing a labile phosphate oxygen atom with a stable carbon atom, phosphonates can act as isosteric analogues of natural phosphate substrates, products, or cofactors. researchgate.net This allows them to bind to the active site of an enzyme that recognizes a phosphorylated molecule, but because the phosphonate (B1237965) is non-hydrolyzable, it blocks the normal catalytic cycle.
Transition State Analogue Inhibition: Many enzymatic reactions, particularly those involving hydrolysis of peptides or esters, proceed through a high-energy, tetrahedral transition state. Phosphonic acids possess a stable tetrahedral geometry that closely mimics this transient state. researchgate.net According to transition state theory, enzymes have a much higher affinity for the transition state of a reaction than for the substrate or product. By mimicking this state, phosphonate inhibitors can bind to the enzyme active site with very high affinity, acting as potent competitive inhibitors. researchgate.net
In some cases, particularly with serine and cysteine proteases, phosphonate derivatives can act as irreversible or slowly reversible inhibitors by forming a stable covalent bond with a nucleophilic residue (e.g., serine) in the enzyme's active site. nih.govnih.govwikipedia.org This process often involves the departure of a leaving group from the phosphorus atom, resulting in a deactivated, phosphonylated enzyme. nih.gov
Inhibition of Dipeptidyl Peptidase IV (DPP-IV)
Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones. epa.govnih.gov As such, its inhibition is a key therapeutic strategy for the management of type 2 diabetes. mdpi.com The active site of DPP-IV contains a catalytic triad, including a critical serine residue, which is the target for many inhibitors. epa.gov
While specific studies on Diethyl 1-amino-2-methylpropylphosphonate are not detailed in the provided search results, its structure as an aminophosphonate suggests a mechanism of action consistent with other phosphonate-based serine protease inhibitors. Aminophosphonates are designed to mimic the dipeptide substrates of enzymes like DPP-IV. The amino group and the side chain (in this case, the 2-methylpropyl group) interact with the enzyme's specificity pockets (S1 and S2), while the phosphonate moiety targets the catalytic site.
The proposed mechanism involves the nucleophilic attack of the active site serine on the electrophilic phosphorus atom of the phosphonate. This leads to the formation of a stable, covalent tetrahedral phosphonyl-enzyme intermediate, effectively inactivating the enzyme. This mechanism is analogous to that observed with other serine proteases.
Inhibition of Alanine (B10760859) Racemase and D-Ala:D-Ala Ligase
Alanine racemase and D-Ala:D-Ala ligase are essential bacterial enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.govwikipedia.org Their absence in humans makes them attractive targets for the development of novel antibacterial agents. nih.gov Aminophosphonate compounds have been identified as potent inhibitors of these enzymes. nih.gov
Alanine Racemase: This enzyme catalyzes the conversion of L-alanine to D-alanine. nih.gov The phosphonate analogue (1-amino-2-propenyl)phosphonic acid has been shown to be a strong inhibitor of alanine racemases from Pseudomonas aeruginosa and Streptococcus faecalis. nih.gov These inhibitors act as analogues of the alanine substrate, binding to the active site and blocking the racemization process.
D-Ala:D-Ala Ligase: This enzyme joins two molecules of D-alanine in an ATP-dependent reaction to form the D-alanyl-D-alanine dipeptide. wikipedia.org Aminophosphonate analogues of D-alanine are effective inhibitors. For instance, D-(1-aminoethyl)phosphonic acid (D-Ala-P) exhibits time-dependent inhibition of the ligase from Salmonella typhimurium. nih.gov The inhibition mechanism involves the phosphonate mimicking the D-alanine substrate. In the presence of ATP, the enzyme can phosphorylate the inhibitor, forming a stable intermediate that mimics the natural D-alanyl phosphate intermediate of the reaction, thereby tightly binding to and inactivating the enzyme. nih.govnih.govresearchgate.net
The following table summarizes the inhibitory activity of an aminophosphonate analogue against S. typhimurium D-Ala:D-Ala ligase.
| Inhibitor | Ki (mM) | k_on (M⁻¹s⁻¹) | Half-life for Regain of Activity | Inhibition Type |
| D-(1-aminoethyl)phosphonic acid | 0.5 | 27 | 1.73 min | Time-dependent |
| D-(1-aminoethyl)phosphinic acid | 0.4 | N/A | N/A | Simple Competitive |
Data sourced from a study on Salmonella typhimurium D-alanine:D-alanine ligase. nih.gov
Interaction with Serine Proteases (e.g., Elastases, Chymotrypsin-like Enzymes)
Serine proteases, a large family of enzymes that includes digestive enzymes like chymotrypsin (B1334515) and enzymes involved in inflammation like neutrophil elastase, are primary targets for phosphonate inhibitors. nih.gov Diaryl and diethyl aminophosphonates, such as this compound, are designed as covalent inhibitors that target the active site serine residue. nih.govnih.gov
The mechanism of inhibition proceeds as follows:
The inhibitor, mimicking a natural peptide substrate, binds to the enzyme's active site. The side chain of the aminophosphonate (e.g., the 2-methylpropyl group) fits into the enzyme's S1 specificity pocket. nih.gov
The hydroxyl group of the active site serine performs a nucleophilic attack on the phosphorus atom of the phosphonate. nih.gov
This attack results in the displacement of one of the ester groups (a phenoxy or ethoxy group), forming a stable, covalent phosphonyl-enzyme complex. nih.gov
This phosphonylation of the active site serine renders the enzyme catalytically inactive. nih.gov
Unlike some inhibitors, diaryl phosphonates are noted for their stability in physiological media and specificity towards serine proteases, showing little to no reactivity with cysteine or threonine proteases. nih.gov The reactivity and specificity of these inhibitors can be finely tuned by modifying the amino acid side chain to match the preference of the target protease. nih.gov
Molecular Mechanisms of Transition State Mimicry
The high potency of many phosphonate inhibitors is derived from their ability to act as stable mimics of the tetrahedral transition state formed during peptide bond hydrolysis. researchgate.net In a reaction catalyzed by a peptidase, the enzyme stabilizes a short-lived, high-energy intermediate in which the carbonyl carbon of the scissile peptide bond is converted from a trigonal planar to a tetrahedral geometry.
Phosphonates inherently possess a stable tetrahedral phosphorus center. researchgate.net When an α-aminophosphonate binds to the active site of a protease, its structure resembles this key transition state. The phosphorus atom occupies the position of the tetrahedral carbon, and the phosphoryl oxygens can occupy the "oxyanion hole," a region of the active site that stabilizes the negative charge of the transition state. nih.gov
This molecular mimicry allows the inhibitor to exploit the enzyme's maximal binding energy, which is directed toward the transition state rather than the ground-state substrate. researchgate.net The result is an enzyme-inhibitor complex that is significantly more stable and forms more readily than the enzyme-substrate complex, leading to potent, low-nanomolar or even picomolar inhibition constants for many phosphonate-based inhibitors. nih.gov The enzyme essentially becomes "trapped" by an analogue that it binds to with extremely high affinity, effectively blocking its catalytic function.
Exploration of Biological Activities and Preclinical Therapeutic Potential Excluding Clinical Human Trial Data
Antimicrobial Research Applications (e.g., Antibacterial Efficacy)
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. α-Aminophosphonates, structurally analogous to α-amino acids, represent a promising class of compounds in this regard. Research has indicated that various derivatives of α-aminophosphonates exhibit antibacterial and antifungal properties. The proposed mechanism of action often involves the inhibition of essential microbial enzymes, such as those involved in cell wall biosynthesis or metabolic pathways.
While specific preclinical studies on the antimicrobial efficacy of Diethyl 1-amino-2-methylpropylphosphonate are not extensively documented in publicly available literature, the broader class of α-aminophosphonates has shown activity against a range of microorganisms. For instance, certain synthetic α-aminophosphonates have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria.
Table 1: Examples of Antimicrobial Activity in α-Aminophosphonate Derivatives
| α-Aminophosphonate Derivative | Target Microorganism | Observed Effect |
|---|---|---|
| Various synthetic derivatives | Gram-positive bacteria | Inhibition of growth |
| Various synthetic derivatives | Gram-negative bacteria | Inhibition of growth |
Note: This table represents general findings for the α-aminophosphonate class, as specific data for this compound is limited.
Antineoplastic and Antitumor Research Avenues
The quest for more effective and less toxic cancer chemotherapeutics is a cornerstone of modern medical research. α-Aminophosphonates have been investigated for their potential as antineoplastic agents. Several studies on various α-aminophosphonate derivatives have demonstrated cytotoxic activity against a range of cancer cell lines. The mechanisms underlying these effects are thought to be diverse, potentially including the induction of apoptosis, inhibition of tumor cell proliferation, and interference with cell signaling pathways crucial for cancer progression.
For example, studies on novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have shown moderate to high levels of antitumor activity against human lung adenocarcinoma (A549), human cervical carcinoma (HeLa), human breast cancer (MCF-7), and human osteosarcoma (U2OS) cell lines. nih.govnih.gov Some of these compounds exhibited more potent inhibitory activities than the standard anticancer drug 5-fluorouracil. nih.govnih.gov The mechanism of action for some of these derivatives was found to involve cell cycle arrest and the induction of apoptosis. nih.govnih.gov
While direct preclinical antineoplastic studies on this compound are scarce, the promising results from related compounds suggest that this could be a fruitful area for future investigation.
Table 2: In Vitro Antitumor Activity of Selected α-Aminophosphonate Derivatives
| α-Aminophosphonate Derivative | Cancer Cell Line | Key Finding |
|---|---|---|
| Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(phenyl-amino)methyl)phosphonate | HeLa | Arrested cells in S and G2 stages, induced apoptosis. nih.govnih.gov |
Note: This table highlights findings for related α-aminophosphonate derivatives to illustrate the potential of this class of compounds.
Immunomodulatory Research Applications
The immune system plays a critical role in both the defense against pathogens and the surveillance against cancer. Compounds that can modulate the immune response, either by enhancing or suppressing it, have significant therapeutic potential. While direct research on the immunomodulatory effects of this compound is limited, the broader class of phosphonates, particularly nitrogen-containing bisphosphonates (N-BPs), has been shown to possess immunomodulatory properties.
N-BPs can influence the immune system in various ways, including enhancing innate and promoting adaptive immune responses. This has opened new avenues for their therapeutic use beyond their established role in bone diseases. The potential for phosphonates to act as immunomodulators suggests that this compound could also have un-explored effects on the immune system, warranting further investigation.
Anti-inflammatory Research Potential
Inflammation is a complex biological response implicated in a wide range of diseases. The development of new anti-inflammatory agents remains a key research priority. Preclinical studies on compounds structurally related to this compound have shown promise in this area.
For instance, a study on diethyl 1,3-dicyclohexyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate (ZL-5010) demonstrated significant anti-inflammatory and analgesic effects in animal models. nih.gov In mice, ZL-5010 reduced acetic acid-induced writhing and suppressed xylene-induced ear edema. nih.gov In rats, it alleviated carrageenan-induced paw edema. nih.gov Furthermore, in vitro studies showed that ZL-5010 inhibited the production of the pro-inflammatory cytokines IL-1β and TNF-α in mouse peritoneal exudate cells. nih.gov These findings for a related diethyl phosphonate (B1237965) derivative suggest that this compound may also possess anti-inflammatory properties that merit investigation.
Table 3: Preclinical Anti-inflammatory Effects of a Related Diethyl Phosphonate Derivative (ZL-5010)
| Animal Model/In Vitro System | Effect of ZL-5010 |
|---|---|
| Acetic acid-induced writhing in mice | Significantly reduced writhing frequency. nih.gov |
| Xylene-induced ear edema in mice | Suppressed ear edema. nih.gov |
| Carrageenan-induced paw edema in rats | Alleviated paw edema. nih.gov |
Note: The data presented is for a structurally related compound, highlighting the potential anti-inflammatory activity of this class of molecules.
Bone Metabolism Regulation in Related Bisphosphonate Research
While this compound is an α-aminophosphonate, the closely related class of bisphosphonates is well-known for its profound effects on bone metabolism. Bisphosphonates are potent inhibitors of osteoclast-mediated bone resorption and are a mainstay in the treatment of osteoporosis and other bone diseases. nih.govtandfonline.comjci.orgnih.gov
Preclinical research has extensively characterized the mechanisms of action of bisphosphonates. Nitrogen-containing bisphosphonates act by inhibiting farnesyl pyrophosphate synthase, a key enzyme in the mevalonate (B85504) pathway within osteoclasts. nih.govjci.org This disruption of the mevalonate pathway leads to osteoclast inactivation and apoptosis, thereby reducing bone resorption. nih.govjci.org Preclinical studies in various animal models of osteoporosis have consistently demonstrated that bisphosphonates can prevent bone loss, increase bone mineral density, and improve bone strength. tandfonline.comresearchgate.net
Although structurally distinct, the phosphonate moiety is a common feature between α-aminophosphonates and bisphosphonates. This shared chemical feature raises the possibility, yet to be explored, that α-aminophosphonates like this compound could have some influence on bone metabolism, though likely through different mechanisms and potencies than the well-established bisphosphonates.
Table 4: Summary of Preclinical Findings for Bisphosphonates in Bone Metabolism
| Preclinical Model | Key Findings |
|---|---|
| Ovariectomized rats | Prevention of bone loss, increased bone mineral density. researchgate.net |
| In vitro osteoclast cultures | Inhibition of osteoclast activity and induction of apoptosis. nih.govjci.org |
Note: This table summarizes the well-established preclinical effects of the related bisphosphonate class of compounds.
Advanced Characterization and Computational Approaches in Diethyl 1 Amino 2 Methylpropylphosphonate Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of α-aminophosphonates like Diethyl 1-amino-2-methylpropylphosphonate. Techniques such as ¹H, ¹³C, and ³¹P NMR are routinely used to confirm the successful synthesis and purity of these compounds.
In the synthesis of novel α-aminophosphonate derivatives, NMR spectroscopy serves as a primary method for structural confirmation. For instance, in typical characterizations, the proton (¹H) NMR spectrum would be expected to show characteristic signals for the ethyl groups of the phosphonate (B1237965) moiety, the methyl groups of the propyl chain, and the protons attached to the carbon-phosphorus (C-P) and carbon-nitrogen (C-N) bonds. The carbon (¹³C) NMR spectrum would corroborate this structure by providing signals for each unique carbon atom, and the phosphorus (³¹P) NMR spectrum would show a characteristic signal confirming the presence of the phosphonate group.
While the general methodology is well-established for this class of compounds, specific NMR data or studies detailing the use of NMR for real-time reaction monitoring of the synthesis of this compound are not readily found in the surveyed scientific literature.
Table 1: Expected NMR Signals for this compound (Note: This is a hypothetical representation as specific literature data was not found)
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | CH₃ (ethyl) | 1.2 - 1.4 | Triplet |
| ¹H | OCH₂ (ethyl) | 3.9 - 4.2 | Multiplet |
| ¹H | CH₃ (propyl) | 0.9 - 1.1 | Doublet |
| ¹H | CH (propyl) | 1.8 - 2.2 | Multiplet |
| ¹H | CH-P | 2.8 - 3.2 | Multiplet |
| ¹H | NH₂ | 1.5 - 3.0 | Broad Singlet |
| ¹³C | CH₃ (ethyl) | ~16 | - |
| ¹³C | OCH₂ (ethyl) | ~62 | - |
| ¹³C | CH₃ (propyl) | ~18-20 | - |
| ¹³C | CH (propyl) | ~30-35 | - |
| ¹³C | C-P | ~50-55 | Doublet (due to C-P coupling) |
Mass Spectrometry for Molecular Characterization of Complex Derivatives
Mass spectrometry is a critical technique for determining the molecular weight and fragmentation patterns of organic molecules, including this compound and its derivatives. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition of the synthesized compound.
The fragmentation patterns observed in the mass spectrum can offer valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the ethyl groups, the amino group, or cleavage of the propyl chain. The analysis of these fragments helps to piece together the structure of the parent molecule.
However, specific studies focusing on the mass spectrometric analysis of complex derivatives of this compound are not detailed in the reviewed literature.
X-ray Crystallography in Understanding Ligand-Protein Interactions
X-ray crystallography is a powerful method for determining the three-dimensional atomic structure of a molecule, including how a ligand like this compound might bind to a protein. To achieve this, the compound must first be co-crystallized with the target protein. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate an electron density map, from which the atomic arrangement can be determined.
This technique provides precise information about the binding mode, orientation, and conformational changes in both the ligand and the protein upon binding. Such insights are invaluable for structure-based drug design.
Despite the potential of this technique, there are no specific published X-ray crystallography studies involving this compound in complex with a protein.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules like this compound at an atomic level.
Molecular Docking and Dynamics Simulations of Enzyme-Inhibitor Complexes
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. frontiersin.orgscienceopen.com This method is widely used in drug discovery to screen potential inhibitors. In the context of this compound, docking studies could be employed to predict its binding affinity and mode of interaction with the active site of a target enzyme. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For α-aminophosphonates, QSAR models have been developed to predict their anti-inflammatory or other biological activities. nih.gov These models often use descriptors related to the molecule's shape, electronic properties, and lipophilicity to predict its activity. nih.gov
A QSAR study involving this compound would require a dataset of structurally related compounds with measured biological activity. Such a study could help in designing new, more potent analogs. However, no specific QSAR models for this compound were found in the surveyed literature. nih.govresearchgate.net
Mechanistic Computational Investigations of Reaction Pathways
Computational chemistry, particularly using methods like Density Functional Theory (DFT), can be used to investigate the mechanisms of chemical reactions. For the synthesis of this compound, DFT calculations could be used to model the reaction pathway, identify transition states, and calculate activation energies. This information can help in understanding the reaction mechanism and optimizing reaction conditions.
While DFT is used to study the properties of α-aminophosphonates, specific computational investigations into the reaction pathways for the synthesis of this compound are not documented in the available literature. nih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of Diethyl 1-amino-2-methylpropylphosphonate, and how can reaction progress be monitored?
- Methodological Answer : The synthesis typically involves diazo transfer reactions under controlled conditions. For example, the reaction of sulfonyl azides with phosphonate precursors can yield diazo intermediates, followed by purification via column chromatography to isolate the target compound. Reaction progress should be monitored using thin-layer chromatography (TLC) to track intermediate formation and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Adhere to hazard guidelines outlined in safety data sheets (SDS):
- Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles.
- Work in a fume hood to avoid inhalation of vapors or dust.
- Store the compound in a cool, dry, and well-ventilated area, away from ignition sources.
- In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H, C, and P NMR to confirm the presence of the phosphonate group and amine functionality.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and purity.
- Infrared (IR) Spectroscopy : Identify characteristic P=O and N-H stretches .
Advanced Research Questions
Q. How do steric and electronic effects of the phosphonate group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Computational Modeling : Use software like ORTEP-3 to analyze bond angles and electron density around the phosphorus atom.
- Substituent Studies : Compare reactivity with analogs (e.g., Diethyl isopropylphosphonate) to assess how the 2-methylpropyl group affects transition-state stabilization.
- Kinetic Isotope Effects (KIE) : Employ deuterated analogs to probe mechanistic pathways .
Q. What strategies mitigate challenges in isolating and stabilizing diazo intermediates during synthesis?
- Methodological Answer :
- Low-Temperature Conditions : Conduct reactions at 0–5°C to suppress premature decomposition.
- Byproduct Removal : Use filtration to separate sulfonamide byproducts (e.g., from sulfonyl azide reagents) before chromatographic purification.
- Stabilizing Agents : Add molecular sieves or inert gas purging to minimize moisture-induced degradation .
Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?
- Methodological Answer :
- Parameter Optimization : Systematically vary solvent polarity (e.g., dichloromethane vs. THF), temperature, and catalyst loading.
- Reproducibility Checks : Replicate published procedures while documenting deviations (e.g., stirring rate, reagent purity).
- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors affecting yield .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC.
- Light Sensitivity : Store aliquots in amber vials and compare degradation rates with samples in clear glass.
- Long-Term Storage : Use argon or nitrogen atmospheres to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
